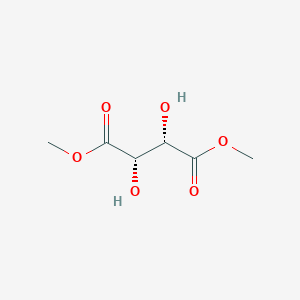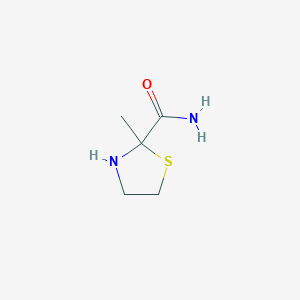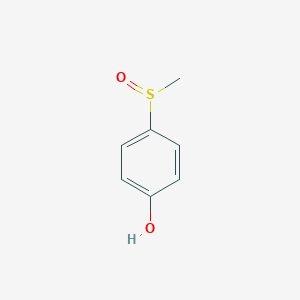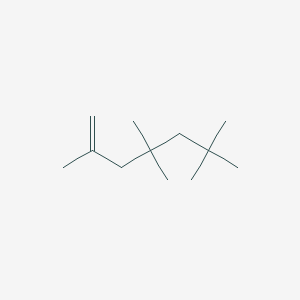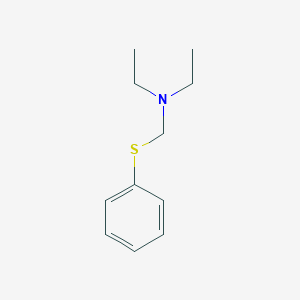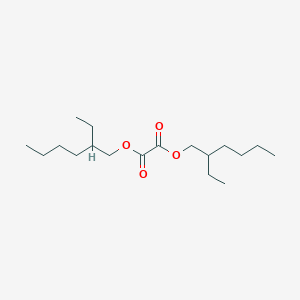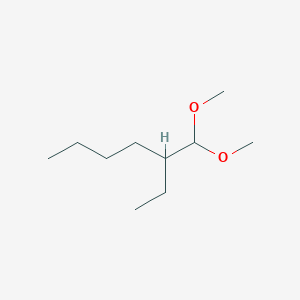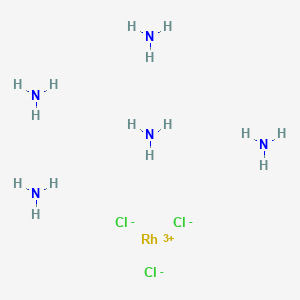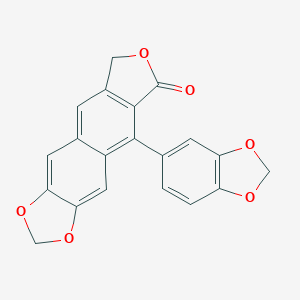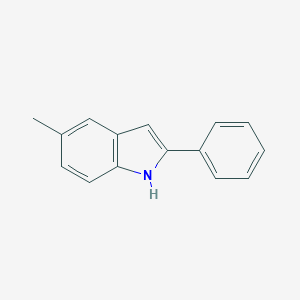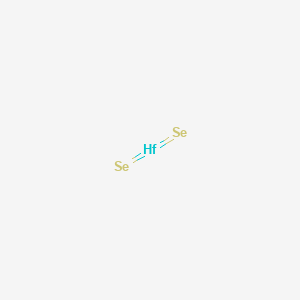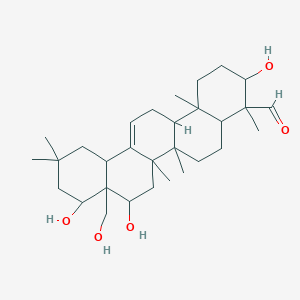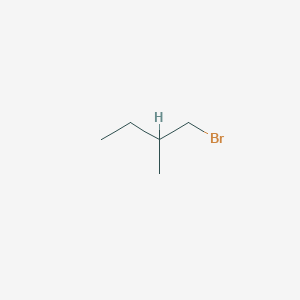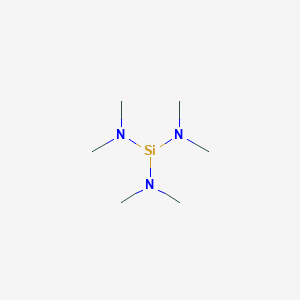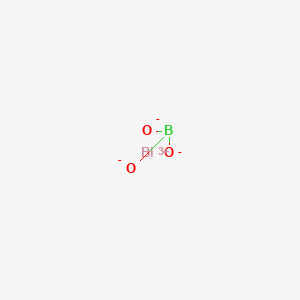
Bismuth orthoborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth orthoborate (BiBO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BiBO3 is a non-linear optical material that exhibits excellent optical properties, making it a suitable candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of Bismuth orthoborate is still under investigation. However, it is believed that its non-linear optical properties are due to the presence of bismuth ions, which have a unique electronic structure that promotes non-linear optical effects. The exact mechanism of action of Bismuth orthoborate in laser technology and photovoltaic devices is still being studied.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Bismuth orthoborate. However, some studies suggest that Bismuth orthoborate may have potential applications in biomedical imaging due to its optical properties. Additionally, Bismuth orthoborate has been studied for its potential antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Bismuth orthoborate has several advantages for lab experiments, including its non-linear optical properties, high thermal stability, and low toxicity. However, Bismuth orthoborate is challenging to synthesize, and its properties are highly dependent on the synthesis method used. Additionally, Bismuth orthoborate is a relatively new material, and there is limited research on its properties and potential applications.
Orientations Futures
There are several future directions for Bismuth orthoborate research, including the development of new synthesis methods, the investigation of its properties and potential applications in biomedical imaging, and the optimization of its properties for use in non-linear optical materials, laser technology, and photovoltaic devices. Additionally, further research is needed to understand the mechanism of action of Bismuth orthoborate and its potential antibacterial properties.
Conclusion:
In conclusion, Bismuth orthoborate is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its non-linear optical properties make it an excellent candidate for various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. While there is limited research on the biochemical and physiological effects of Bismuth orthoborate, it has potential applications in biomedical imaging and antibacterial properties. Further research is needed to optimize its properties and understand its mechanism of action.
Méthodes De Synthèse
The synthesis of Bismuth orthoborate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. Solid-state reactions involve mixing the reactants in a specific ratio and heating them at high temperatures to form the desired compound. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Bismuth orthoborate. Sol-gel methods involve the use of a precursor solution that is converted into the desired compound through a series of chemical reactions.
Applications De Recherche Scientifique
Bismuth orthoborate has found various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. Its unique optical properties make it an excellent candidate for non-linear optical materials, which have applications in optical communication, optical data storage, and optical switching. Bismuth orthoborate is also used in laser technology as a frequency converter, which converts the frequency of a laser beam to a higher or lower frequency. Additionally, Bismuth orthoborate has potential applications in photovoltaic devices, as it exhibits excellent photoelectric properties.
Propriétés
Numéro CAS |
14059-35-9 |
|---|---|
Nom du produit |
Bismuth orthoborate |
Formule moléculaire |
BiBO3 BBiO3 |
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
bismuth;borate |
InChI |
InChI=1S/BO3.Bi/c2-1(3)4;/q-3;+3 |
Clé InChI |
YISOXLVRWFDIKD-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[Bi+3] |
SMILES canonique |
B([O-])([O-])[O-].[Bi+3] |
Autres numéros CAS |
14059-35-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



